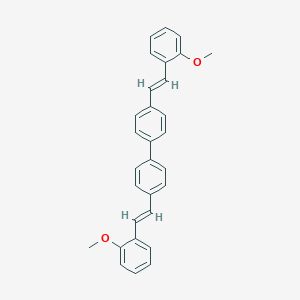

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Description

BenchChem offers high-quality 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3/b21-15+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWHDJKNZWAAR-YHARCJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068231 | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40470-68-6 | |

| Record name | 4,4-Bis(2-methoxystyryl)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040470686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4,4'-bis[2-(2-methoxyphenyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-BIS(2-METHOXYSTYRYL)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3EQ1ZHS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS 40470-68-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with the CAS registry number 40470-68-6, is a fluorescent whitening agent belonging to the class of stilbene derivatives.[1] Its molecular structure, characterized by an extended π-conjugation system, imparts unique photophysical properties, making it a compound of significant interest in materials science.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on quantitative data and experimental methodologies. While stilbene derivatives, as a class, are known to exhibit a wide range of biological activities, it is important to note that the current body of scientific literature on 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is predominantly focused on its applications as an optical brightener. There is a notable absence of data concerning its mechanism of action in biological systems or its effects on cellular signaling pathways relevant to drug development.

Physicochemical and Optical Properties

The defining characteristic of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is its strong fluorescence, which is central to its primary application as an optical brightener. The compound absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, which counteracts the natural yellowing of polymers and fabrics, resulting in a whiter and brighter appearance.[1]

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₆O₂ | [1] |

| Molecular Weight | 418.53 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystalline solid | [1] |

| Melting Point | 215-221 °C | [1] |

| Boiling Point (Predicted) | 590.3 ± 50.0 °C | [1] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [1] |

Spectroscopic and Photophysical Properties

| Property | Value | Conditions | Reference(s) |

| Maximum UV Absorption (λmax) | 368 nm | [1] | |

| Maximum Fluorescence Emission (λem) | 436 nm | [1] | |

| Fluorescence Quantum Yield (ΦF) | ~0.8–0.9 | [1] |

Solubility and Partition Coefficient

| Property | Value | Temperature | Reference(s) |

| Water Solubility | <0.03 mg/L | 20 °C | [1] |

| n-Octanol/Water Partition Coefficient (log P) | 7.7 | 25 °C | [1] |

| Vapor Pressure | 0.004 kPa | 20 °C | [1] |

The compound is generally soluble in organic solvents like Tetrahydrofuran (THF) and Toluene, and can be recrystallized from ethanol.[1]

Thermal Properties

Synthesis

The synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is most commonly achieved through the Wittig reaction, a widely used method for forming carbon-carbon double bonds. Other reported methods include condensation reactions and transition metal-catalyzed cross-coupling reactions.[1]

Generalized Wittig Reaction Protocol

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, this would typically involve the reaction of a biphenyl-derived bis(phosphonium salt) with 2-methoxybenzaldehyde.

Experimental Workflow for Wittig Synthesis

Caption: Generalized workflow for the Wittig synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.

Detailed Steps:

-

Preparation of the Bis(phosphonium salt): 4,4'-Bis(chloromethyl)biphenyl is reacted with triphenylphosphine in a suitable solvent to yield the corresponding bis(triphenylphosphonium chloride).

-

Ylide Generation: The bis(phosphonium salt) is treated with a strong base, such as sodium hydride or an alkoxide, in an anhydrous solvent (e.g., THF or DMF) to generate the phosphorus ylide (a Wittig reagent).

-

Wittig Reaction: 2-Methoxybenzaldehyde is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Applications

The primary application of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is as an optical brightening agent (OBA) or fluorescent whitening agent (FWA).[1]

Polymer and Plastics Industry

It is incorporated into various polymers to enhance their whiteness and brightness. These include:

-

Polyvinyl chloride (PVC)

-

Polystyrene (PS)

-

Polyolefins (polyethylene, polypropylene)

-

Polyesters

-

Polyamides (nylon)[1]

Its high thermal stability makes it suitable for use in high-temperature polymer processing.[1]

Other Potential Applications

-

Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties are being investigated for potential use in the development of OLEDs.[1]

-

Fluorescent Dyes: Due to its strong fluorescence, it has potential applications in various imaging techniques.[1]

-

Detergents: It can be used as a whitening agent in detergent formulations.[1]

Relevance to Drug Development

A comprehensive search of the scientific literature reveals a lack of studies on the biological activity, mechanism of action, or effects on signaling pathways of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl. While the broader class of stilbene compounds has been extensively studied for various therapeutic properties, this specific derivative has not been a focus of research in the drug development field. Its very low water solubility and high lipophilicity may also present challenges for pharmaceutical formulation and bioavailability.[1] Therefore, for professionals in drug development, this compound is more likely to be encountered as a material used in packaging or device components rather than as a potential therapeutic agent itself.

Conclusion

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is a well-characterized fluorescent compound with significant applications in the materials science sector, particularly as an optical brightener. Its synthesis is achievable through established organic chemistry reactions like the Wittig reaction. While it belongs to the biologically interesting class of stilbenes, there is currently no evidence to suggest its utility as a pharmacological agent. Future research could explore its potential in bio-imaging or as a fluorescent probe, but its primary role remains in the enhancement of material properties.

Disclaimer: This document is intended for informational purposes only and should not be construed as providing medical advice or recommendations. Researchers should always consult primary scientific literature and safety data sheets before handling any chemical compounds.

References

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, also known by trade names such as Fluorescent Brightener 378, FP-127, and CBS-127, is a prominent member of the stilbenoid family of organic compounds. Its molecular structure, characterized by an extended π-conjugation system across the biphenyl core and methoxy-substituted styryl groups, imparts significant and useful photophysical properties. This technical guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their determination, and a logical workflow for their characterization. This information is crucial for its primary application as an optical brightening agent in various industries and for exploring its potential in other fields such as organic electronics.

Core Photophysical Properties

The defining characteristic of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, a phenomenon known as fluorescence. This process effectively masks the inherent yellow cast of many materials, making them appear whiter and brighter. The key photophysical parameters that quantify this behavior are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Maximum Absorption Wavelength (λmax,abs) | 368 nm | In organic solvents |

| Maximum Emission Wavelength (λmax,em) | 436 nm | In organic solvents |

| Molar Extinction Coefficient (ε) | ~1700 M-1cm-1 | Not specified |

| Fluorescence Quantum Yield (Φf) | High (e.g., 0.801 for a similar derivative in DMF) | Specific value not available |

| Fluorescence Lifetime (τf) | Not available | Not available |

Experimental Protocols

The determination of the photophysical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl involves a series of well-established spectroscopic techniques. The following sections detail the methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax,abs) and the molar extinction coefficient (ε).

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

-

Sample Preparation: A stock solution of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is prepared in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or dimethylformamide) at a known concentration. A series of dilutions are then prepared from the stock solution.

-

Measurement: The absorbance of each solution is measured over a spectral range that includes the near-UV region (typically 200-500 nm). A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance is identified from the absorption spectrum. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to ε.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λmax,em).

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).

-

Measurement: The sample is excited at its maximum absorption wavelength (368 nm). The emission spectrum is then recorded over a range of longer wavelengths (e.g., 400-600 nm).

-

Data Analysis: The wavelength at which the fluorescence intensity is highest is identified as the maximum emission wavelength.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Standard Selection: A suitable fluorescence standard with an emission range that overlaps with the sample and is excitable at a similar wavelength is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Measurement: The absorption and fluorescence spectra of a series of dilute solutions of both the sample and the standard are measured. The absorbance at the excitation wavelength is kept below 0.1 for all solutions.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (slopesample / slopestd) × (ηsample² / ηstd²) where Φf,std is the quantum yield of the standard, "slope" refers to the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single-Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τf) where I₀ is the intensity at time zero.

Logical Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl follows a logical progression. The workflow can be visualized as follows:

Caption: Workflow for the experimental characterization of photophysical properties.

Structure-Property Relationships

The excellent photophysical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl are a direct consequence of its molecular structure. The key structural features and their impact on the compound's properties are outlined below.

Caption: Relationship between molecular structure and photophysical properties.

Conclusion

A Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (C30H26O2) for Researchers and Drug Development Professionals

Introduction

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with the chemical formula C30H26O2, is a symmetrical organic compound known for its distinct photophysical properties.[1] It is composed of a central biphenyl core linked to two methoxystyryl groups.[1] While its primary and most established application is as a fluorescent whitening agent or optical brightener in the polymer and textile industries, its unique structure and electronic properties have garnered interest in other advanced fields, including organic electronics.[1]

This technical guide provides a comprehensive overview of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, detailing its molecular structure, physicochemical properties, and synthesis. Furthermore, it explores the compound's relevance to drug development professionals by highlighting the biphenyl scaffold as a significant structural motif in medicinal chemistry, thereby presenting C30H26O2 as a potential platform for future therapeutic innovation.

Molecular Structure and Identification

The molecule's formal IUPAC name is 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene.[1][2] It is a symmetrical structure characterized by a central biphenyl group with stilbene-like extensions, each terminated by a methoxy-substituted phenyl ring.[1] The compound is also known by several synonyms, including Fluorescent Brightener 378, CBS-127, and Uvitex FP.[3][4]

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene[1][2] |

| CAS Number | 40470-68-6[1][2][4] |

| Molecular Formula | C30H26O2[1][2][3][4][5] |

| Molecular Weight | ~418.53 g/mol [1][2][3][4] |

| Canonical SMILES | COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC[1] |

| InChI Key | HZAWHDJKNZWAAR-YHARCJFQSA-N[1][3] |

Physicochemical and Spectroscopic Properties

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is typically a bright yellow or white to off-white crystalline powder.[1][4] Its extended conjugated system is responsible for its characteristic spectroscopic properties, particularly its strong absorption in the ultraviolet region of the electromagnetic spectrum.[1] This property is fundamental to its application as an optical brightener.[1]

| Property | Value |

| Appearance | White to off-white powder[4] / Bright yellow solid[1] |

| Melting Point | 216-222 °C[4] |

| Boiling Point | 590.3 °C at 760 mmHg (Predicted)[4] |

| Density | ~1.133 g/cm³ (Predicted)[4] |

| UV Absorption Max (λmax) | 368 nm[1] |

| Solubility | Good solubility in various organic solvents[1] |

Synthesis and Experimental Protocols

The synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl can be achieved through several established organic chemistry methodologies. The most common approaches include the Wittig reaction, Horner-Wadsworth-Emmons reactions, and transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium.[1] These methods are effective for forming the crucial carbon-carbon double bonds of the styryl groups with good control over stereochemistry, leading predominantly to the more stable E-isomer.[1]

Caption: Generalized workflow for the Wittig synthesis of the target compound.

Representative Experimental Protocol: Wittig Synthesis

This protocol describes a generalized procedure for the synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.

Step 1: Synthesis of the Bis(phosphonium) Salt

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triphenylphosphine (2.2 equivalents) in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

-

Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

After cooling to room temperature, collect the solid precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted triphenylphosphine, and dry under vacuum.

Step 2: The Wittig Reaction

-

Suspend the dried bis(phosphonium) salt (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium or sodium hydride, 2.2 equivalents) to the suspension. The formation of a deep red or orange color indicates the generation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve 2-methoxybenzaldehyde (2.2 equivalents) in anhydrous THF and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Purification

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final product as a crystalline solid.

Key Applications

Materials Science: Optical Brightening

The primary commercial application of this compound is as an optical brightener.[1] Many polymers and fabrics naturally absorb some blue light, giving them a yellowish appearance.[1] This compound absorbs invisible ultraviolet (UV) light and re-emits it as visible blue light, effectively counteracting the yellow hue and making the material appear whiter and brighter.[1] It is widely used in materials such as polyesters, polyamides (nylon), polyolefins, and detergents.[1]

References

- 1. Buy 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | 40470-68-6 [smolecule.com]

- 2. 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | C30H26O2 | CID 6441620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4,4′-Bis(2-methoxystyryl)-1,1′-biphenyl - Marques da Silva & Neves, Lda [marquessilvaneves.com]

Unveiling the Electronic Transitions: A Technical Guide to the UV-Vis Absorption Spectrum of Methoxy-Stilbene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption properties of methoxy-stilbene compounds. Stilbene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical behaviors.[1][2] The position of the methoxy substituent on the stilbene backbone profoundly influences the electronic transitions, which can be effectively characterized using UV-Vis spectroscopy. This guide offers a compilation of quantitative spectral data, a detailed experimental protocol for spectral acquisition, and a visualization of the key photochemical process of photoisomerization.

Core Concepts in UV-Vis Absorption of Methoxy-Stilbenes

The UV-Vis absorption spectra of stilbene derivatives are primarily characterized by a strong absorption band corresponding to a π → π* electronic transition within the conjugated system of the two phenyl rings and the central ethylene bridge.[3] The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the substitution pattern on the phenyl rings.

The introduction of a methoxy (-OCH3) group, an electron-donating group, generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax compared to the parent stilbene molecule. This is attributed to the extension of the conjugated π-system through the interaction of the lone pair of electrons on the oxygen atom with the aromatic ring, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The magnitude of this shift is dependent on the position of the methoxy group (ortho, meta, or para).

Quantitative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for a series of trans-methoxy-stilbene compounds in acetonitrile. The data is extracted from a systematic study on the photophysical properties of these compounds.

| Compound | Substituent Position(s) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| trans-Stilbene | Unsubstituted | 295 | 28,000 |

| trans-4-Methoxystilbene | 4- (para) | 310 | 27,000 |

| trans-3-Methoxystilbene | 3- (meta) | 295 | 25,000 |

| trans-3,5-Dimethoxystilbene | 3,5- | 295 | 26,000 |

| trans-3,4-Dimethoxystilbene | 3,4- | 320 | 25,000 |

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This protocol outlines the key steps for obtaining a high-quality UV-Vis absorption spectrum of a methoxy-stilbene compound.

1. Materials and Equipment:

-

Methoxy-stilbene compound of interest

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, hexane)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the methoxy-stilbene compound.

-

Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This ensures adherence to the Beer-Lambert Law.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes) to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for stilbene derivatives).

-

Set the scan speed, slit width, and data interval as appropriate for the instrument and desired resolution.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample.

-

Place the cuvette in both the sample and reference beams of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and any minor imperfections in the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the methoxy-stilbene solution.

-

Place the sample cuvette in the sample beam path and the cuvette with the pure solvent in the reference beam path.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

Record the absorbance value at the λmax.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualization of Photoisomerization

A key photochemical process for stilbene derivatives upon absorption of UV light is the trans-cis (or E-Z) isomerization around the central double bond. This process can be visualized as a logical workflow.

Caption: Photoisomerization workflow of a methoxy-stilbene compound.

This guide provides a foundational understanding of the UV-Vis absorption characteristics of methoxy-stilbene compounds. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these versatile molecules. Further investigation into the effects of different solvents and a wider range of substitution patterns will continue to enrich our understanding of the structure-property relationships in this important class of compounds.

References

The Dawn of Brightness: A Technical History of Fluorescent Whitening Agents

A comprehensive guide for researchers, scientists, and drug development professionals on the evolution of fluorescent whitening agents, from their conceptual origins to their modern-synthesis and applications.

This in-depth technical guide explores the historical development of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs). It details the key scientific breakthroughs, the evolution of their chemical synthesis, and the fundamental principles governing their function. This document provides a deep dive into the core science behind these ubiquitous compounds, offering valuable insights for professionals in chemical research and development.

From Natural Observations to a Whitening Revolution: A Historical Timeline

The quest for a perfect white has been a long-standing endeavor in human history. While traditional bleaching methods removed color, they often left materials with a yellowish tint. The journey towards true, brilliant whiteness began with the understanding of fluorescence.

The key milestones in the development of fluorescent whitening agents are summarized below:

-

1852: The Discovery of Fluorescence. Sir George Gabriel Stokes first described the phenomenon of fluorescence, observing that the mineral fluorspar could absorb invisible ultraviolet (UV) light and emit visible light. This fundamental discovery laid the theoretical groundwork for the development of FWAs.[1][2]

-

1929: The Birth of Optical Whitening. Paul Krais, a German chemist, made the groundbreaking discovery that applying an extract of horse chestnut bark to textiles could counteract their natural yellowing.[1][2][3] He identified the active compound as esculin , a glycoside of 6,7-dihydroxycoumarin.[3] This marked the first practical application of a fluorescent compound for whitening purposes, although the natural extract had limitations in terms of stability and wash-fastness.[1][2]

-

1930s-1940s: The Dawn of Synthetic FWAs. The limitations of natural whiteners spurred research into synthetic alternatives. The 1940s saw the development of the first commercially viable synthetic FWAs based on stilbene derivatives , specifically 4,4'-diamino-2,2'-stilbenedisulfonic acid.[3] These synthetic compounds offered superior performance and durability, paving the way for their widespread industrial adoption.

-

Mid-20th Century: Expansion and Diversification. The post-war era witnessed a boom in the production and application of FWAs. Their use expanded from textiles to paper, detergents, and plastics. This period also saw the development of new chemical classes of FWAs, including coumarin and diphenyl pyrazoline derivatives, to cater to the specific needs of different substrates.

-

Late 20th Century to Present: Advanced Formulations and Sustainability. The latter half of the 20th century focused on developing FWAs with improved photostability and efficiency. Recent trends have shifted towards the development of more environmentally friendly and biodegradable FWAs, addressing concerns about their persistence in the environment.

The Science of "Whiter than White": Mechanism of Action

Fluorescent whitening agents operate on the principle of fluorescence, a photoluminescent process. Their mechanism can be broken down into three key steps:

-

Absorption of UV Radiation: FWA molecules possess conjugated double bond systems that allow them to absorb high-energy photons from the invisible ultraviolet (UV-A and UV-B) region of the electromagnetic spectrum, typically in the range of 340-370 nm.[4]

-

Excitation and Emission: Upon absorbing a UV photon, an electron in the FWA molecule is promoted to a higher energy level (excited state). This excited state is unstable, and the electron quickly returns to its ground state. In doing so, it releases the absorbed energy in the form of a lower-energy photon.

-

Emission of Blue Light: The emitted photon has a longer wavelength than the absorbed UV photon, falling within the blue region of the visible spectrum (typically 420-470 nm).[4] This emitted blue light counteracts the inherent yellowish cast of the substrate, resulting in the perception of a brighter, whiter appearance.

This additive process of light emission is what distinguishes FWAs from traditional bluing agents, which work by absorbing yellow light, thereby subtracting from the total reflected light and making the material appear less yellow but also less bright.

Below is a diagram illustrating the fundamental mechanism of action of a fluorescent whitening agent.

Caption: Mechanism of action of a fluorescent whitening agent.

Quantitative Data on the FWA Market

| Market Indicator | 2021 (Actual) | 2031 (Forecast) | CAGR (2022-2031) |

| Global Optical Brighteners Market Value | US$ 1.6 Billion | US$ 2.6 Billion | 4.9% |

Source: Transparency Market Research[3]

This table illustrates the significant and steady growth of the global optical brighteners market, reflecting the continuous demand for whiter and brighter products across various industries.

Key Experimental Protocols in FWA Development

The development of FWAs has been driven by key experiments that demonstrated their whitening effect and paved the way for their industrial synthesis.

Conceptual Experiment: Krais's Application of Esculin (1929)

While the exact, detailed protocol from Paul Krais's 1929 experiment is not widely published, the fundamental procedure can be reconstructed based on the principles of dyeing and the properties of esculin.

Objective: To demonstrate the whitening effect of a fluorescent compound on textiles.

Materials:

-

Yellowish textile fabric (e.g., cotton, linen)

-

Horse chestnut bark

-

Water

-

Heating apparatus (e.g., beaker, hot plate)

-

UV light source

Methodology:

-

Extraction of Esculin:

-

Boil crushed horse chestnut bark in water to extract the fluorescent compounds, primarily esculin.

-

Filter the mixture to obtain a clear extract solution.

-

-

Application to Textile:

-

Immerse the yellowish textile fabric in the esculin extract.

-

Gently heat the solution to facilitate the adsorption of esculin onto the textile fibers.

-

Allow the fabric to soak for a sufficient period.

-

-

Rinsing and Drying:

-

Remove the fabric from the solution and rinse with clean water to remove any unadsorched extract.

-

Dry the treated fabric.

-

-

Observation:

-

Visually inspect the treated fabric under natural daylight and compare it to an untreated control fabric.

-

Observe the fabric under a UV light source to confirm the presence of fluorescence.

-

Expected Outcome: The treated fabric would appear visibly whiter and less yellow than the untreated control, especially under daylight which contains a UV component. Under a UV lamp, the treated fabric would exhibit a distinct blue fluorescence.

Synthesis of a Cornerstone FWA: 4,4'-Diamino-2,2'-stilbenedisulfonic acid

The synthesis of 4,4'-diamino-2,2'-stilbenedisulfonic acid was a pivotal moment in the history of FWAs, providing a versatile and effective building block for a wide range of commercial products. A common laboratory-scale synthesis involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid.

Objective: To synthesize 4,4'-diamino-2,2'-stilbenedisulfonic acid.

Materials:

-

4,4'-Dinitro-2,2'-stilbenedisulfonic acid

-

Iron powder

-

Water

-

Hydrochloric acid

-

Sodium carbonate

-

Reaction vessel with a stirrer and reflux condenser

-

Filtration apparatus

Methodology:

-

Reaction Setup:

-

In a reaction vessel, create a suspension of 4,4'-dinitro-2,2'-stilbenedisulfonic acid in water.

-

Add iron powder to the suspension.

-

-

Reduction:

-

Heat the mixture to reflux.

-

Slowly add a small amount of hydrochloric acid to initiate the reduction reaction.

-

Continue the reflux with stirring until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

-

-

Neutralization and Filtration:

-

Cool the reaction mixture and neutralize it with sodium carbonate to precipitate iron oxides.

-

Filter the hot solution to remove the iron oxides and any unreacted iron.

-

-

Isolation:

-

Acidify the filtrate with hydrochloric acid to precipitate the 4,4'-diamino-2,2'-stilbenedisulfonic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Expected Outcome: A white to off-white solid product of 4,4'-diamino-2,2'-stilbenedisulfonic acid.

Molecular Interactions and Signaling Pathways

The effectiveness of an FWA is highly dependent on its ability to adsorb onto and interact with the substrate. In the case of textiles and paper, the primary substrate is cellulose. The interaction between a stilbene-based FWA and a cellulose fiber is a complex interplay of intermolecular forces.

The following diagram illustrates the key molecular interactions involved in the adsorption of a stilbene-based FWA onto a cellulose fiber.

Caption: Molecular interactions between a stilbene-based FWA and a cellulose fiber.

The primary forces governing this interaction are:

-

Hydrogen Bonding: The hydroxyl (-OH) groups on the surface of the cellulose fibers form hydrogen bonds with the functional groups on the FWA molecule, such as sulfonic acid (-SO3H) and amino (-NH2) groups. This is a strong and highly directional interaction that plays a crucial role in the adsorption process.

-

Van der Waals Forces: These are weaker, non-directional forces that arise from temporary fluctuations in electron density. The large, planar structure of the stilbene molecule allows for significant surface area contact with the cellulose polymer, leading to a cumulative effect of van der Waals forces that contributes to the overall adhesion.

This "signaling pathway" of intermolecular forces ensures that the FWA molecules are held in close proximity to the substrate, allowing them to effectively absorb UV light and emit blue light, thereby imparting the desired whitening effect.

Conclusion and Future Outlook

The historical development of fluorescent whitening agents is a testament to the power of scientific observation and chemical innovation. From the simple observation of fluorescence in a mineral to the complex synthesis of highly specialized organic molecules, the journey of FWAs has transformed the appearance of countless consumer and industrial products.

The future of FWA development will likely focus on several key areas:

-

Enhanced Sustainability: The development of biodegradable and environmentally benign FWAs is a major research focus.

-

Improved Performance: Continued research into novel fluorophores will lead to FWAs with even greater efficiency, photostability, and broader substrate compatibility.

-

Multifunctional Agents: The integration of whitening properties with other functionalities, such as UV protection or antimicrobial activity, will create new value-added applications.

As our understanding of photochemistry and materials science continues to grow, so too will the capabilities and applications of these remarkable "dyes of light."

References

A Theoretical Exploration of 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene: A Technical Guide for Researchers

Disclaimer: The compound with the IUPAC name 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene is not documented in publicly available chemical databases or scientific literature. Therefore, this document presents a hypothetical technical guide based on the structural analysis of the molecule and data from scientifically established, structurally related compounds, such as stilbenoids and oligo(phenylene vinylene)s. The predicted properties, biological activities, and experimental protocols are theoretical and require experimental validation.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel conjugated systems.

Introduction

The molecule 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene belongs to the class of oligo(phenylene vinylene)s (OPVs), which are characterized by a conjugated system of alternating phenylene and vinylene groups. This extended π-system is responsible for the unique photophysical properties of these compounds. The presence of terminal methoxy groups on the phenyl rings suggests potential for modified biological activity and bioavailability compared to unsubstituted parent structures. Structurally, it is an extended stilbenoid, a class of compounds known for a wide range of biological activities.

This technical guide will provide a theoretical framework for the potential physicochemical properties, biological activities, and mechanisms of action of this compound. It will also outline suggested experimental protocols to investigate these predicted attributes.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure, the following properties for 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene can be predicted:

| Property | Predicted Value | Rationale |

| Molecular Formula | C36H30O2 | Based on the IUPAC name. |

| Molecular Weight | 510.63 g/mol | Calculated from the molecular formula. |

| LogP (octanol-water) | > 5 | High due to the large, nonpolar aromatic structure. Methoxy groups slightly decrease lipophilicity compared to unsubstituted analogs. |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to high LogP. |

| Hydrogen Bond Donors | 0 | No hydroxyl or amine groups. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms in the methoxy groups. |

| Rotatable Bonds | 7 | The single bonds connecting the phenyl and ethenyl groups. |

| Polar Surface Area | 18.46 Ų | Calculated based on the two ether oxygens. |

| UV-Vis Absorption (λmax) | 350-450 nm | The extended conjugated system is expected to absorb light in the UVA to the visible region. This property is key for potential photodynamic applications.[1] |

Predicted Biological Activities and Mechanism of Action

Stilbenoids, the structural class to which this molecule belongs, are known to possess a wide array of biological activities. The extended conjugation and methoxy substitution in the target molecule may modulate these activities.

Predicted Anticancer Activity

Stilbenoids like resveratrol and its methoxylated derivatives have demonstrated anticancer properties.[2][3] The proposed molecule could potentially exhibit similar effects through various mechanisms:

-

Induction of Apoptosis: Stilbenoids can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3][4]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

-

Inhibition of Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be inhibited by stilbenoids.[4]

-

Photodynamic Therapy (PDT) Agent: As an oligo(phenylene vinylene), this molecule could act as a photosensitizer.[1][5] Upon activation with light of a specific wavelength, it could generate reactive oxygen species (ROS) that are toxic to cancer cells.

Predicted Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Stilbenoids have shown promise in neuroprotection.[4][6][7][8][9]

-

Antioxidant Effects: The molecule may directly scavenge free radicals and upregulate endogenous antioxidant enzymes through the Nrf2 pathway, thus protecting neurons from oxidative damage.

-

Anti-inflammatory Action: It could potentially suppress the production of pro-inflammatory cytokines in the brain.[4][9]

Predicted Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases.

-

Antioxidant Activity: The phenolic nature of stilbenoids, although methoxylated in this case, contributes to their antioxidant properties. They can neutralize free radicals and reduce oxidative stress.[4][10]

-

Anti-inflammatory Effects: Stilbenoids are known to inhibit key inflammatory pathways such as NF-κB and JAK/STAT.[3]

Key Signaling Pathways

The predicted biological activities of this compound are likely mediated through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival and proliferation. Stilbenoids have been shown to modulate this pathway, which can be beneficial in both cancer therapy (inhibition) and neuroprotection (activation).[6][7]

Caption: Predicted modulation of the PI3K/Akt signaling pathway.

Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Stilbenoids can activate Nrf2, leading to the expression of antioxidant enzymes.

Caption: Predicted activation of the Nrf2 antioxidant pathway.

Suggested Experimental Protocols

To validate the predicted biological activities, a series of in vitro experiments are recommended.

Synthesis and Characterization

The synthesis of this complex stilbene derivative would likely involve multi-step organic synthesis, potentially utilizing cross-coupling reactions such as the Heck or Suzuki reactions.[11]

-

Synthesis: A plausible synthetic route would involve the iterative coupling of smaller building blocks. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be used to form the ethenyl bridges.[12][13]

-

Purification: Purification would likely be achieved through column chromatography.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Anticancer Activity Assessment

-

Cell Lines: A panel of cancer cell lines (e.g., breast, colon, prostate) should be used.

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to quantify early and late apoptotic cells.

-

-

Western Blot Analysis:

-

Treat cells with the compound and lyse them to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).

-

Use corresponding secondary antibodies and detect the protein bands using a chemiluminescence imaging system.

-

Antioxidant Capacity Evaluation

-

DPPH Radical Scavenging Assay: [10]

-

Prepare a solution of DPPH in methanol.

-

Mix the DPPH solution with various concentrations of the compound.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the scavenging percentage and the EC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial investigation of the synthesized compound.

Caption: A proposed experimental workflow for the compound.

Conclusion

While the specific compound 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene is not described in the current scientific literature, its structural features suggest it may possess interesting biological activities. As an extended methoxy-stilbenoid and an oligo(phenylene vinylene), it holds theoretical potential as an anticancer, neuroprotective, and antioxidant agent, and possibly as a photosensitizer for photodynamic therapy. The experimental protocols and theoretical framework provided in this guide offer a starting point for the synthesis and investigation of this and other novel conjugated molecules. Rigorous experimental validation is essential to confirm these predictions and to elucidate the therapeutic potential of this class of compounds.

References

- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic oligo(p-phenylene vinylene) materials for combating drug resistance of cancer cells by light manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 9. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (Fluorescent Brightener 378) for Researchers and Drug Development Professionals

Introduction

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, widely known by its industrial designation Fluorescent Brightener 378 (FBA 378), is a prominent member of the distyrylbiphenyl family of organic compounds.[1] Primarily utilized as an optical brightening agent in the plastics, textiles, and detergent industries, its core function lies in absorbing ultraviolet (UV) light and re-emitting it as visible blue light, thereby masking yellowing and enhancing the perceived whiteness of materials.[1][2] While its commercial applications are well-documented, its potential utility within the realms of scientific research and drug development remains largely unexplored. This technical guide aims to provide a comprehensive overview of the known properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, and to explore its hypothetical applications for researchers, scientists, and drug development professionals based on its chemical structure and fluorescent characteristics. As a stilbene derivative, a class of compounds known for a variety of biological activities, Fluorescent Brightener 378 presents an intriguing, albeit uninvestigated, scaffold for potential research applications.[1][3][4][5][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is fundamental for any potential research application. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| Systematic Name | 1-methoxy-2-[(E)-2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene[1][7][8] |

| CAS Number | 40470-68-6[1][7][8] |

| Molecular Formula | C₃₀H₂₆O₂[1][7][8] |

| Common Synonyms | Fluorescent Brightener 378 (FBA 378), Uvitex FP, Optical Brightener FP-127, C.I. 378, CBS-127[1][6][8][9][10] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Molecular Weight | 418.53 g/mol [8][11] |

| Appearance | White to off-white or light yellow crystalline powder[3][6][12] |

| Melting Point | 216-222 °C[8][13] |

| Boiling Point (Predicted) | 590.3 ± 50.0 °C[12][13] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³[12][13] |

| Maximum UV Absorption (λmax) | 368 nm[13] |

| Maximum Emission Wavelength | Approximately 436 nm (in ethanol) |

| Solubility | Poorly soluble in water; soluble in many organic solvents. |

Fluorescent Properties

The most prominent characteristic of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is its strong fluorescence. This property arises from its extended π-conjugated system. The molecule absorbs photons in the near-UV region of the electromagnetic spectrum, causing an electronic transition to an excited state. It then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength) in the blue region of the visible spectrum. This process is depicted in the following diagram.

Caption: General mechanism of fluorescence for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.

Synthesis

The synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl can be achieved through several organic chemistry reactions. The most commonly cited method is the Wittig reaction , a versatile tool for creating carbon-carbon double bonds.[10][13] In this approach, a phosphorus ylide is reacted with an aldehyde or ketone. For the synthesis of this compound, a biphenyl dialdehyde could be reacted with a methoxy-substituted benzylphosphonium ylide. Other reported synthetic routes include transition metal-catalyzed cross-coupling reactions.[13]

Potential Research Applications

While not yet established, the distinct properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl suggest several avenues for potential research applications. It is important to note that these are hypothetical and would require significant experimental validation.

-

Fluorescent Probe Development: As a fluorescent molecule, it could serve as a scaffold for the development of novel fluorescent probes.[9][12][14] Functional groups could be added to the biphenyl or styryl moieties to enable specific interactions with biological targets, potentially allowing for the visualization and quantification of ions, enzymes, or other biomolecules.

-

Cellular Imaging: Its lipophilic nature suggests it may be able to cross cell membranes. If found to have low cytotoxicity, it could be explored as a fluorescent stain for cellular compartments, although its specificity would need to be determined.

-

Drug Discovery and Delivery: The stilbene core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties.[1][4][5][6] Research into the biological activity of Fluorescent Brightener 378 itself is nascent, but its structure warrants investigation.[1] It could also be explored as a fluorescent tag for drug molecules to study their uptake, distribution, and mechanism of action.

The following workflow outlines a hypothetical experimental approach to evaluate the potential of a compound like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl as a biological fluorescent probe.

Caption: A hypothetical workflow for evaluating a novel fluorescent compound in a biological context.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the use of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl in biological research or drug development. Researchers interested in exploring its potential would need to develop and validate their own protocols, starting with the fundamental in vitro characterization steps outlined in the workflow above.

Safety and Handling

Safety data for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[7][16][15][17][18]

Conclusion

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (Fluorescent Brightener 378) is a compound with well-defined chemical and fluorescent properties that have been effectively leveraged in industrial applications. For the research and drug development community, it represents a largely untapped resource. Its strong fluorescence, coupled with the known biological potential of its stilbene core, suggests that it could be a valuable starting point for the development of new research tools. However, a significant amount of foundational research is required to validate its potential applications, including comprehensive studies on its cytotoxicity, photostability in biological environments, and specificity of interaction with biological targets. This guide serves as a foundational resource for researchers intrigued by the potential of this fluorescent molecule beyond its current industrial uses.

References

- 1. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems [ouci.dntb.gov.ua]

- 3. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Biological Activities of Stilbenoids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,4'-Bis(2-methoxy-lstyr-yl)biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | C30H26O2 | CID 6441620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Buy 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl | 40470-68-6 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. witega.de [witega.de]

- 16. witec.ch [witec.ch]

- 17. SDS of Fluorescent Brightener 378, Safety Data Sheets, CAS 40470-68-6 - chemBlink [chemblink.com]

- 18. additivesforpolymer.com [additivesforpolymer.com]

Methodological & Application

Wittig reaction protocol for 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl synthesis

Application Notes and Protocols

Topic: Horner-Wadsworth-Emmons Protocol for the Synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Introduction

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, also known as Fluorescent Brightener 378 (FBA 378) or CBS-127, is a prominent optical brightening agent. These compounds function by absorbing light in the ultraviolet and violet region (typically 340-370 nm) of the electromagnetic spectrum and re-emitting light in the blue region (typically 420-470 nm) through fluorescence. This activity makes them invaluable in various industries, including plastics, textiles, and detergents, to enhance the whiteness of materials. The synthesis of this stilbene derivative is efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which offers high stereoselectivity towards the desired (E,E)-isomer and utilizes reagents that allow for a more straightforward purification compared to the classical Wittig reaction.

This document provides a detailed protocol for the two-step synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, intended for researchers in organic synthesis, materials science, and drug development.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Arbuzov Reaction: Formation of the bis(phosphonate) ester intermediate from 4,4'-bis(chloromethyl)-1,1'-biphenyl and trimethyl phosphite.

-

Horner-Wadsworth-Emmons Reaction: Double olefination of 2-methoxybenzaldehyde with the bis(phosphonate) intermediate to yield the final product.

Materials and Methods

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 | C₁₄H₁₂Cl₂ | 251.15 |

| Trimethyl phosphite | 121-45-9 | C₃H₉O₃P | 124.08 |

| 2-Methoxybenzaldehyde | 135-02-8 | C₈H₈O₂ | 136.15 |

| Potassium hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Experimental Protocols

Step 1: Synthesis of Dimethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)

This step involves a Michaelis-Arbuzov reaction to form the key phosphonate intermediate.

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4,4'-bis(chloromethyl)-1,1'-biphenyl (1.0 eq).

-

Add trimethyl phosphite (2.2 eq) to the flask.

-

Heat the reaction mixture to 140-150°C with stirring. The reaction is typically carried out neat (without solvent).

-

Maintain the temperature and continue stirring for 2 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting benzylic chloride protons.

-

After the reaction is complete, allow the mixture to cool to approximately 60-70°C.

-

Add methanol to the flask and stir to wash the crude product. The product may precipitate or remain as a viscous oil.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold methanol, and dry under vacuum. If an oil is obtained, decant the methanol and wash the oil again with fresh methanol. Dry the resulting intermediate under high vacuum to remove any residual volatiles.

Step 2: Synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl via Horner-Wadsworth-Emmons Reaction

This step is the key carbon-carbon bond-forming reaction to build the final stilbene structure.

-

To a clean, dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dimethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate) intermediate (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the phosphonate ester.

-

In a separate beaker, dissolve potassium hydroxide (2.2 eq) in a minimal amount of a suitable solvent like methanol or add it as a finely ground powder.

-

Slowly add the base to the stirred solution of the phosphonate ester. The mixture may change color, indicating the formation of the ylide.

-

Add 2-methoxybenzaldehyde (2.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

-

Neutralize the mixture with dilute hydrochloric acid to a pH of ~7.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with deionized water, followed by a wash with cold methanol to remove impurities.

-

Dry the bright yellow solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent such as toluene or a mixed solvent system if necessary.

Experimental Workflow Visualization

Results and Characterization

The final product, 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, is obtained as a bright, light-yellow crystalline solid.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₆O₂ |

| Molecular Weight | 418.53 g/mol |

| Appearance | Light-yellow crystalline solid |

| Melting Point | 216-222 °C |

| Purity (Typical) | >98% |

Spectroscopic Data

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to aromatic protons on the biphenyl and methoxystyryl moieties, vinylic protons (typically a doublet with a large coupling constant for the trans isomer), and methoxy group protons (a singlet around 3.8-3.9 ppm). |

| ¹³C NMR | Signals for all unique carbon atoms, including aromatic, vinylic, and methoxy carbons. |

| FT-IR | Characteristic peaks for C-H stretching (aromatic and vinylic), C=C stretching (aromatic and vinylic), and C-O stretching of the methoxy group. |

| UV-Vis | A strong absorption maximum (λmax) in the UV region, reported to be around 368 nm, corresponding to the π-π* transition of the extended conjugated system.[1] |

| Fluorescence | Strong emission in the blue region of the visible spectrum when excited with UV light. |

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective route for the synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl. The two-step protocol described herein, involving the formation of a bis(phosphonate) intermediate followed by a double olefination, is a scalable and industrially relevant method. A key advantage of this procedure is the formation of a water-soluble phosphate byproduct, which greatly simplifies the purification of the final product compared to the triphenylphosphine oxide generated in a classical Wittig reaction. The synthesized product can be characterized using standard analytical techniques to confirm its structure and purity, ensuring its suitability for applications as a high-performance optical brightening agent.

References

Application Notes and Protocols for the Synthesis of Biphenyl Stilbene via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biphenyl stilbene derivatives using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely utilized carbon-carbon bond-forming reaction offers a robust method for the synthesis of complex organic molecules, including those with significant potential in medicinal chemistry and materials science.[1][2][3] Biphenyl stilbenes, which combine the structural features of both biphenyl and stilbene moieties, are of particular interest due to their diverse biological activities and applications as molecular scaffolds in drug discovery.[1]

Reaction Principle

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The synthesis of a biphenyl stilbene can be envisioned through two primary retrosynthetic pathways, both leveraging the Suzuki-Miyaura reaction:

-

Route A: Coupling of a biphenyl halide with a styrylboronic acid or ester.

-

Route B: Coupling of a stilbenyl halide with a phenylboronic acid.

The choice of route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. This protocol will focus on a general procedure adaptable to both approaches.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3][4]

Data Presentation: A Comparative Summary of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for the synthesis of stilbene and biphenyl derivatives, which can be adapted for biphenyl stilbene synthesis.

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | High | [3] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [2] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [2] |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |

| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |

| Pd/C | None | K₂CO₃ | Ethanol/H₂O | Reflux | 2-4 | High | [3] |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High | [6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a biphenyl stilbene derivative via the Suzuki-Miyaura cross-coupling reaction. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials:

-

Aryl or Vinyl Halide (e.g., 4-bromobiphenyl or (E)-4-bromostilbene) (1.0 mmol, 1.0 equiv)

-

Aryl or Vinylboronic Acid/Ester (e.g., (E)-2-phenylvinylboronic acid or 4-biphenylboronic acid) (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

-

Inert Gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl/vinyl halide (1.0 mmol), the aryl/vinylboronic acid/ester (1.2 mmol), and the base (2.0 mmol).[7]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[7]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl stilbene.[7]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for biphenyl stilbene synthesis.

References

Application Notes and Protocols: 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl in Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on publicly available data. While 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl has been investigated for its potential use in Organic Light-Emitting Diodes (OLEDs), its primary and well-documented application is as an optical brightener.[1] Detailed performance data and established protocols for its specific use in OLEDs are limited in the available literature. The information provided herein is intended to serve as a guideline for research and development purposes.

Introduction